

A Comparative Analysis of ACTM-838 and its Analogs in Immuno-Oncology

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Compound of Interest

Compound Name: ACTM

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **ACTM-838**, a novel bacterial-based immunotherapy, and its functional analogs. The comparison focuses on therapies with similar mechanisms of action, including other STING agonists, IL-15-based therapies, and alternative bacterial vectors for cancer treatment. The objective is to present a comprehensive overview of their performance based on available preclinical and clinical data, alongside detailed experimental methodologies.

Executive Summary

ACTM-838 is a systemically administered, tumor-targeting immunotherapy based on a genetically modified *Salmonella Typhimurium* platform (STACT™). It is designed to deliver two key immunomodulatory payloads—an engineered interleukin-15 (IL-15) superagonist complex (IL-15plex) and a constitutively active STING (Stimulator of Interferon Genes) protein (eSTING)—directly to the tumor microenvironment (TME). This dual-payload approach aims to potently activate both innate and adaptive anti-tumor immunity.^{[1][2][3][4]} This guide will compare **ACTM-838** to other therapies that leverage one or both of these pathways, as well as to other microbial-based cancer therapies.

Data Presentation

Table 1: Comparative Performance of ACTM-838 and STING Agonist Analogs

Feature	ACTM-838	ADU-S100 (MIW815)	MK-1454 (ulevostinag)
Mechanism of Action	Bacterial delivery of eSTING and IL-15plex to tumor-resident phagocytes.[1][2][3][4]	Intratumoral injection of a synthetic cyclic dinucleotide (CDN) STING agonist.[5][6]	Intratumoral injection of a synthetic CDN STING agonist.[7]
Delivery Method	Intravenous infusion. [1][4]	Intratumoral injection. [5][6]	Intratumoral injection. [7]
Clinical Development Stage	Phase 1a/b clinical trial initiated.[4][8]	Phase 1/2 clinical trials completed (development halted by partner).[7]	Phase 1 clinical trial completed.[7][9]
Monotherapy Clinical Efficacy (Advanced Solid Tumors)	Data not yet available (Phase 1 ongoing).[8]	2 partial responses in 40 evaluable patients (5%).[5]	No objective responses as monotherapy.[5]
Combination Therapy Clinical Efficacy (with anti-PD-1)	Preclinical data shows synergy.[1][2]	Data in combination with pembrolizumab for HNSCC was being evaluated.[7]	24% partial response rate (6 out of 25 patients).
Key Preclinical Findings	Eradication of solid tumors and induction of anti-tumor memory. [8] Profound immune infiltration and activation.[1][2]	Potent antitumor activity with radiation in a rat esophageal cancer model.[6]	Tumor regression in injected and non-injected lesions in combination with pembrolizumab.[7]
Reported Toxicities	Preclinically, reduced inflammatory toxicity compared to parent bacterial strain.[3] Clinical data not yet available.	No dose-limiting toxicities reported in Phase 1.[5]	Dose-limiting toxicities (severe vomiting, injection site reactions) at 1500 µg. [7]

Table 2: Comparative Performance of ACTM-838 and IL-15 Analog Therapies

Feature	ACTM-838 (IL-15plex payload)	N-803 (Anktiva)	NKTR-255
Mechanism of Action	Bacterial delivery of an engineered IL-15 superagonist complex. [1][4]	IL-15 superagonist complexed with an IL-15 receptor alpha/IgG1 Fc fusion protein.[10]	Polymer-conjugated recombinant human IL-15.[11][12]
Delivery Method	Intravenous infusion. [1][4]	Intravesical (for bladder cancer), subcutaneous.[10]	Intravenous infusion. [11]
Clinical Development Stage	Phase 1a/b clinical trial initiated.[4][8]	Approved for BCG-unresponsive non-muscle invasive bladder cancer. Phase 2/3 trials in other indications.[10]	Phase 1/2 clinical trials in hematologic malignancies and solid tumors.[11][13]
Clinical Efficacy Highlight	Data not yet available.	71% complete response rate at any time in patients with BCG-unresponsive NMIBC CIS.	Durable increases in NK and CD8+ T cells in patients with hematologic malignancies.[11]
Key Preclinical Findings	Contributes to profound immune infiltration and activation as part of the dual payload.[1][2]	Increased NK cell and CD8+ T cell proliferation and activation.[10]	Superior antitumor activity and NK cell activation compared to precomplexed rhIL-15 in a lymphoma model.[12]
Pharmacokinetics	Delivered directly to the TME by the bacterial vector.	Longer half-life and greater potency compared to native IL-15.[10]	Longer half-life (15.2 hours) compared to rhIL-15 (0.168 hours). [11]

Table 3: Overview of Bacterial-Based Cancer Immunotherapy Platforms

Platform	ACTM-838 (STACT™)	VAX-24 (Vaximm)	Toca 511 & Toca FC
Bacterial Strain	Salmonella Typhimurium (attenuated)	Salmonella Typhimurium (attenuated)	Not applicable (Retroviral vector)
Payload(s)	eSTING and IL-15plex	Vascular endothelial growth factor receptor 2 (VEGFR2)	Cytosine deaminase
Mechanism of Action	Direct delivery of immunostimulatory proteins to the TME to activate innate and adaptive immunity.[1] [4]	Oral vaccine stimulating a T-cell response against tumor vasculature.	In situ conversion of a prodrug (5-fluorocytosine) into an anti-cancer drug (5-fluorouracil).
Delivery Method	Intravenous	Oral	Intratumoral injection
Clinical Development Stage	Phase 1a/b	Phase 1/2	Phase 3 (failed to meet primary endpoint)

Experimental Protocols

In Vivo Tumor Models for Efficacy and Pharmacodynamics

- **General Protocol:** To evaluate the anti-tumor efficacy of immunotherapies like **ACTM-838** and its analogs, syngeneic mouse tumor models are commonly employed. These models utilize immunocompetent mice, which are essential for studying immune responses.
- **Cell Lines and Implantation:** Murine cancer cell lines (e.g., CT26 for colorectal cancer, B16-F10 for melanoma) are cultured and then subcutaneously injected into the flank of

compatible mouse strains (e.g., BALB/c or C57BL/6). Tumor growth is monitored regularly by caliper measurements.[14]

- Treatment Administration:
 - Systemic Delivery (e.g., **ACTM-838**, NKTR-255): The therapeutic agent is administered intravenously (i.v.) via the tail vein at specified doses and schedules.
 - Intratumoral Delivery (e.g., ADU-S100, MK-1454): The agent is directly injected into the established tumor.
 - Checkpoint Inhibitors: For combination studies, anti-PD-1 or anti-CTLA-4 antibodies are typically administered intraperitoneally (i.p.).[14]
- Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression. Overall survival of the mice is also a key endpoint.
- Pharmacodynamic Assessments: At specified time points after treatment, tumors and spleens are harvested. Tumors are dissociated into single-cell suspensions for analysis of immune cell infiltration by flow cytometry. Spleens are analyzed to assess systemic immune activation.

Immunological Assays for Clinical Trials

- Flow Cytometry (Mass Cytometry - CyTOF): This is a critical assay for detailed immunophenotyping of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs). A comprehensive antibody panel can identify and quantify various immune cell subsets (T cells, B cells, NK cells, myeloid cells) and their activation status (e.g., expression of CD69, HLA-DR) and exhaustion markers (e.g., PD-1, TIM-3).[15]
- Cytokine Profiling (Multiplex Immunoassay): The concentrations of multiple cytokines and chemokines in patient serum or plasma are measured using platforms like Luminex. This provides insights into the systemic inflammatory response induced by the therapy. It is crucial to standardize sample collection and processing to ensure data reliability.[16][17][18]
- Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are used on tumor biopsy samples to visualize and quantify the infiltration of different immune cell types

(e.g., CD8+ T cells) into the tumor microenvironment.

- Gene Expression Analysis (RT-PCR, RNA-Seq): Gene expression profiling of tumor biopsies can reveal the upregulation of immune-related genes (e.g., interferon-stimulated genes) following treatment with agents like STING agonists.[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Diagram 1: ACTM-838 Mechanism of Action

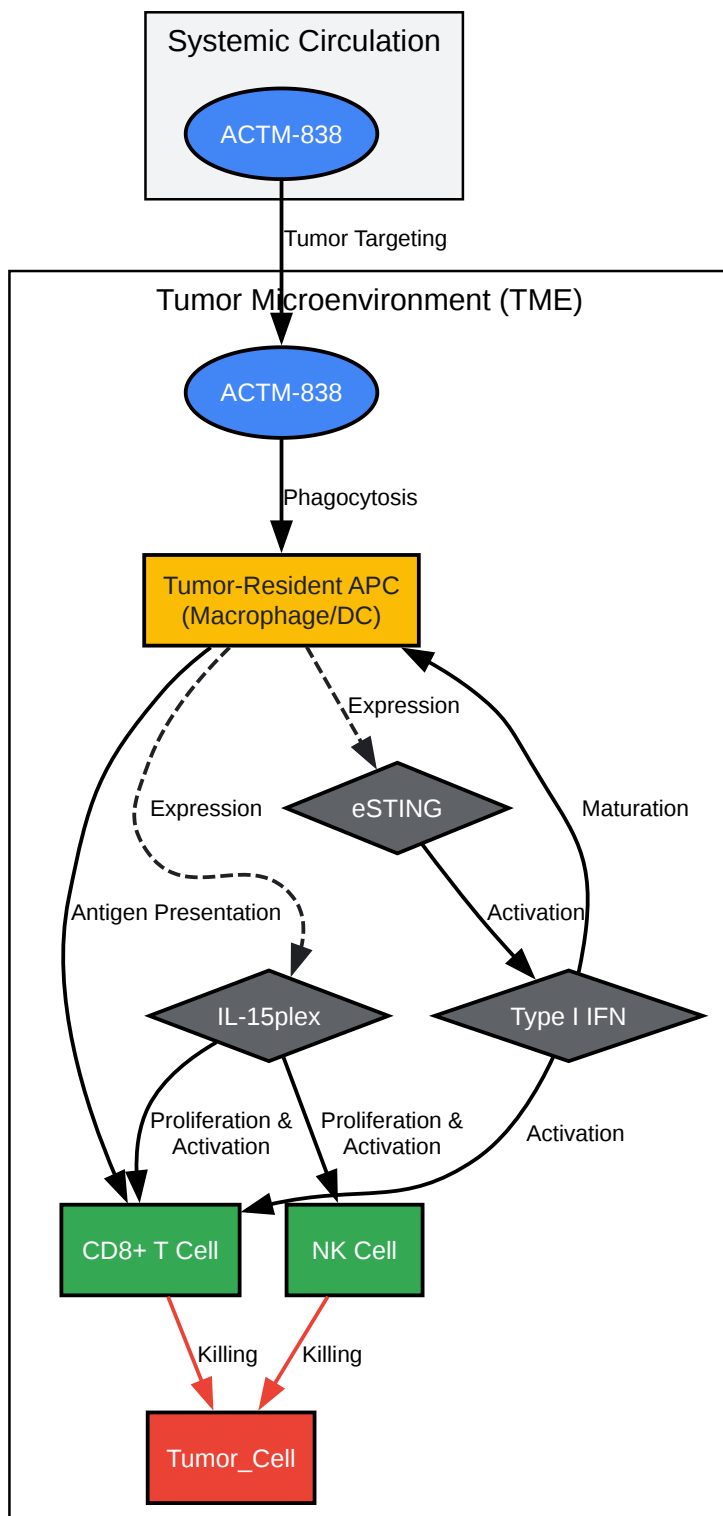


Diagram 2: STING Agonist Signaling Pathway

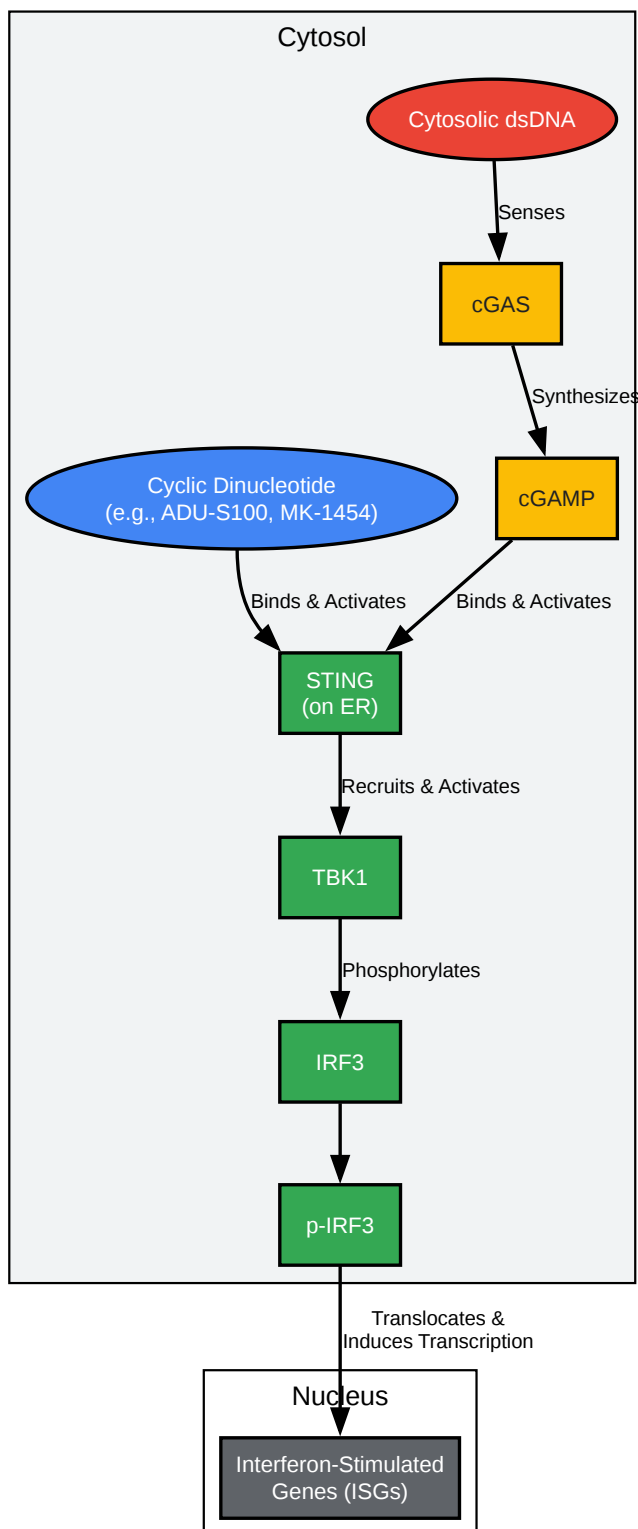
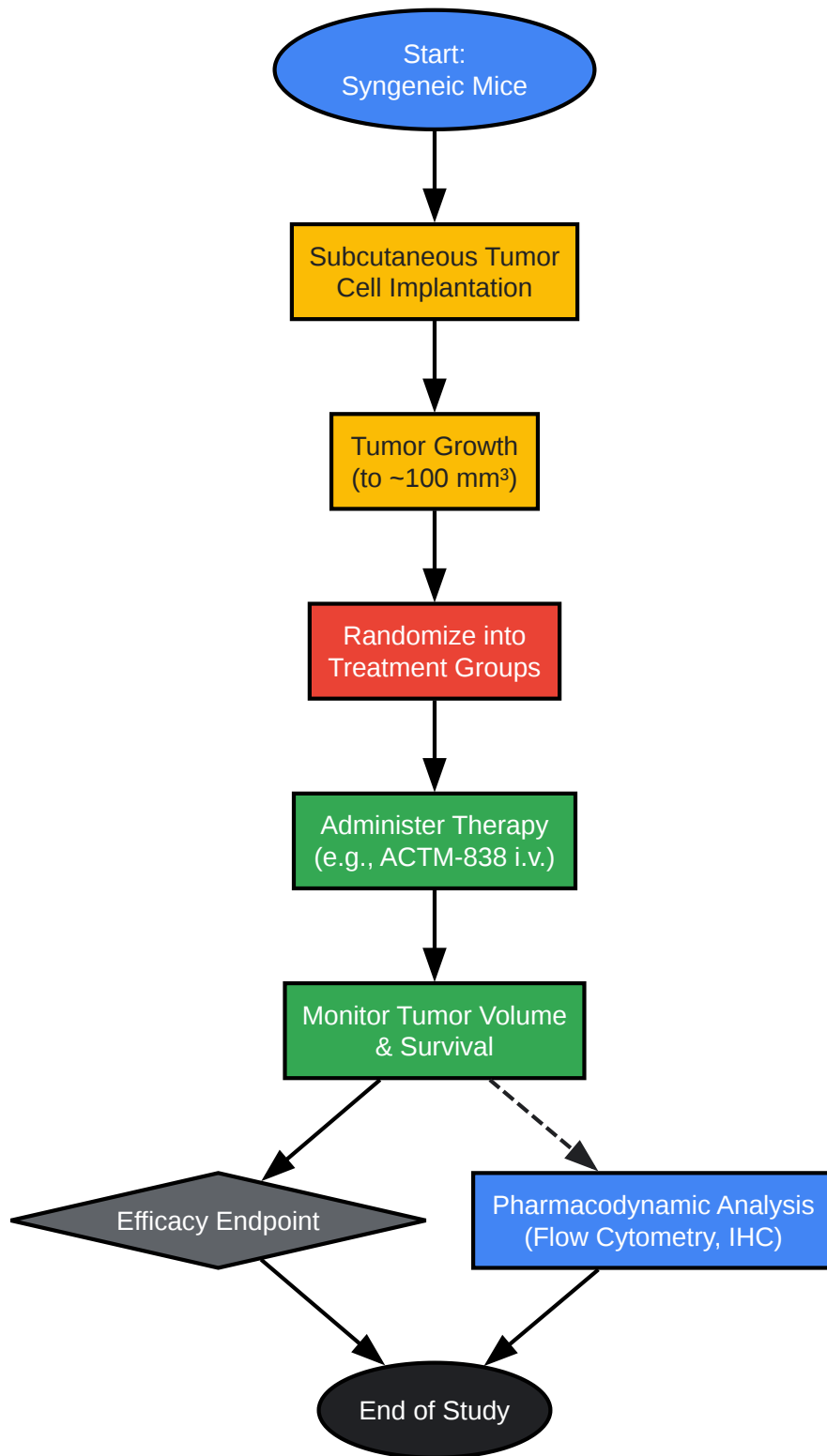


Diagram 3: Preclinical In Vivo Experimental Workflow

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